molecular formula C16H14N2OS2 B2370240 2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326941-47-2

2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2370240
CAS RN: 1326941-47-2
M. Wt: 314.42
InChI Key: WRVSEUUAWZVTHC-UHFFFAOYSA-N
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Description

The compound “2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been synthesized and evaluated for various biological activities. For instance, some thieno[2,3-d]pyrimidin-4(3H)-ones have shown significant antimycobacterial activity against Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves several steps. For example, new 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines were prepared through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones can be analyzed using various techniques. For instance, the optimized geometric bond lengths and bond angles can be obtained using density functional theory (DFT) and compared with X-ray diffraction values .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions. For instance, intermediates 4-chloro-2-substituted-5,6,7-trihydrocyclopenta/5,6,7,8,9-pentahydrocyclohepta[b]thieno[3,2-d]pyrimidines were prepared by warming 2-substituted-5,6,7-trihydrocyclopenta/5,6,7,8,9-pentahydrocyclohepta[b]thieno[3,2-d]pyrimidin-4[3H]-ones with oxalyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be analyzed using various techniques. For instance, the molecular electrostatic potential (MEP) surface map of the related molecule was investigated with theoretical calculations at the B3LYP/6-311+G (d,p) levels .

Scientific Research Applications

Anticancer Activities

This compound has shown potential anticancer activities. It was designed and synthesized to target VEGFR-2, a protein that plays a crucial role in cancer cell growth. The compound was tested in vitro for its abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .

The compound exhibited strong anti-VEGFR-2 potential with an IC 50 value of 0.084 μM. Additionally, it displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC 50 values of 10.17 μM and 24.47 μM, respectively .

Further studies revealed that the compound induced cell cycle arrest in G2/M phase and promoted apoptosis in MCF-7 cancer cells. Apoptosis was stimulated by the compound by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold). Additionally, the compound significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) .

Inhibition of Mycobacterium Tuberculosis

The compound has been reported to inhibit Cyt-bd, a protein in Mycobacterium tuberculosis, which is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

An initial structure–activity-relationship (SAR) of 13 compounds, including this one, was reported in three mycobacterial strains: Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv and Mycobacterium tuberculosis clinical isolate N0145 in an established ATP depletion assay .

All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt- bd inhibitor .

Mechanism of Action

Safety and Hazards

The safety and hazards of thieno[2,3-d]pyrimidin-4(3H)-ones can depend on their specific structure and use. For instance, some compounds have been found to be non-cytotoxic against four cell lines .

properties

IUPAC Name

2-benzylsulfanyl-3-cyclopropylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-15-14-13(8-9-20-14)17-16(18(15)12-6-7-12)21-10-11-4-2-1-3-5-11/h1-5,8-9,12H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVSEUUAWZVTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one

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